molecular formula C10H12FN5O3S B12103321 2'-Deoxy-2'-fluoro-arabino-6-thioguanosine

2'-Deoxy-2'-fluoro-arabino-6-thioguanosine

Katalognummer: B12103321
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: JUTLSTZAVHUSSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is a synthetic nucleoside analog with the molecular formula C10H12FN5O3S. It is structurally similar to guanosine but contains modifications that enhance its stability and biological activity. This compound is of significant interest in the fields of medicinal chemistry and biotechnology due to its potential therapeutic applications and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a protected arabinofuranosyl guanine derivative, followed by deprotection and thiolation reactions . The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and thiolating agents like thiourea under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoro-arabino-6-thioguanosine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-2’-fluoro-arabino-6-thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-Deoxy-2’-fluoro-arabino-6-thioguanosine is unique due to the presence of both fluorine and thiol groups, which confer enhanced stability and biological activity. This dual modification allows it to be more effective in inhibiting nucleic acid synthesis compared to other similar compounds .

Eigenschaften

Molekularformel

C10H12FN5O3S

Molekulargewicht

301.30 g/mol

IUPAC-Name

2-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12FN5O3S/c11-4-6(18)3(1-17)19-9(4)16-2-13-5-7(16)14-10(12)15-8(5)20/h2-4,6,9,17-18H,1H2,(H3,12,14,15,20)

InChI-Schlüssel

JUTLSTZAVHUSSG-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.